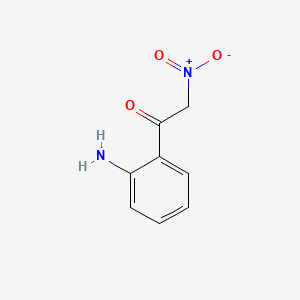
Phenol, methylenebis(dinonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, methylenebis(dinonyl-) is a chemical compound with the molecular formula C₄₉H₈₄O₂. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenol groups connected by a methylene bridge, with each phenol group further substituted by dinonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenol, methylenebis(dinonyl-) typically involves the condensation of dinonylphenol with formaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The general reaction can be represented as follows:
[ 2 \text{C₉H₁₉C₆H₄OH} + \text{CH₂O} \rightarrow \text{C₉H₁₉C₆H₄CH₂C₆H₄C₉H₁₉} + \text{H₂O} ]
Industrial Production Methods
In industrial settings, the production of phenol, methylenebis(dinonyl-) is often carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, methylenebis(dinonyl-) undergoes several types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: Quinones derived from the oxidation of phenol groups can be reduced back to phenols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Phenol, methylenebis(dinonyl-) has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as polycarbonates and epoxy resins.
Mécanisme D'action
The mechanism of action of phenol, methylenebis(dinonyl-) involves its interaction with various molecular targets and pathways. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the methylene bridge provides structural rigidity, enhancing the compound’s stability and performance in various applications.
Comparaison Avec Des Composés Similaires
Phenol, methylenebis(dinonyl-) can be compared with other bisphenols such as bisphenol A (BPA) and bisphenol S (BPS):
Bisphenol A (BPA): Widely used in the production of plastics and resins but has raised health concerns due to its endocrine-disrupting properties.
Bisphenol S (BPS): Used as a substitute for BPA in some applications but also has potential health risks.
Uniqueness
Phenol, methylenebis(dinonyl-) is unique due to its specific substitution pattern with dinonyl groups, which imparts distinct physical and chemical properties compared to other bisphenols. This uniqueness makes it suitable for specialized applications where enhanced performance and stability are required.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
Propriétés
Numéro CAS |
67923-95-9 |
|---|---|
Formule moléculaire |
C49H84O2 |
Poids moléculaire |
705.2 g/mol |
Nom IUPAC |
6-[[2-hydroxy-4,5-di(nonyl)phenyl]methyl]-2,3-di(nonyl)phenol |
InChI |
InChI=1S/C49H84O2/c1-5-9-13-17-21-25-29-33-42-37-38-45(49(51)47(42)36-32-28-24-20-16-12-8-4)40-46-39-43(34-30-26-22-18-14-10-6-2)44(41-48(46)50)35-31-27-23-19-15-11-7-3/h37-39,41,50-51H,5-36,40H2,1-4H3 |
Clé InChI |
FNLZCAKMBCPOLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=C(C=C1)CC2=C(C=C(C(=C2)CCCCCCCCC)CCCCCCCCC)O)O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)




![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)



